as-Triazine, 3-ethoxy-5-phenyl-
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Overview
Description
as-Triazine, 3-ethoxy-5-phenyl- is a derivative of the 1,3,5-triazine family, which is a class of nitrogen-containing heterocycles. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of the ethoxy and phenyl groups in the 3- and 5-positions, respectively, imparts unique chemical and physical properties to this compound.
Preparation Methods
The synthesis of as-Triazine, 3-ethoxy-5-phenyl- typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. One common method is the reaction of cyanuric chloride with ethanol and phenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or 1,4-dioxane, with the addition of a base like triethylamine to facilitate the substitution process .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
as-Triazine, 3-ethoxy-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The triazine ring can be reduced to form dihydro or tetrahydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups through electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
as-Triazine, 3-ethoxy-5-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are being investigated for their potential use as therapeutic agents in the treatment of various diseases.
Industry: It is used in the production of polymers, dyes, and other materials with specific properties
Mechanism of Action
The mechanism of action of as-Triazine, 3-ethoxy-5-phenyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
as-Triazine, 3-ethoxy-5-phenyl- can be compared with other 1,3,5-triazine derivatives such as:
Hexamethylmelamine: Known for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
The uniqueness of as-Triazine, 3-ethoxy-5-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
CAS No. |
69466-64-4 |
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Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-ethoxy-5-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C11H11N3O/c1-2-15-11-13-10(8-12-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
NPVKLMWFLRCRFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CN=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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